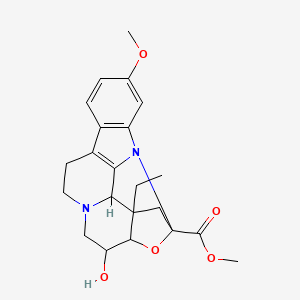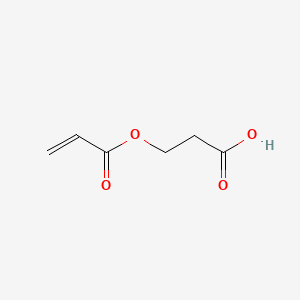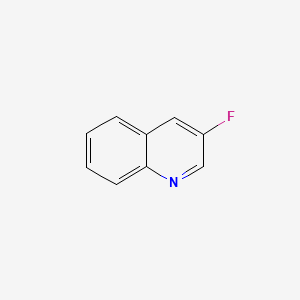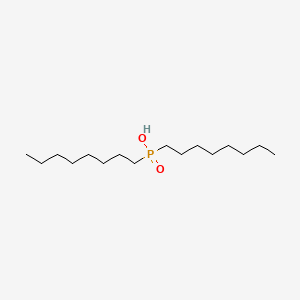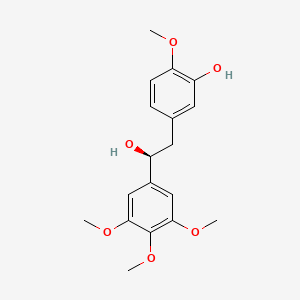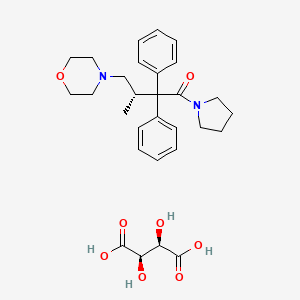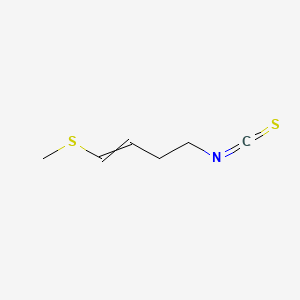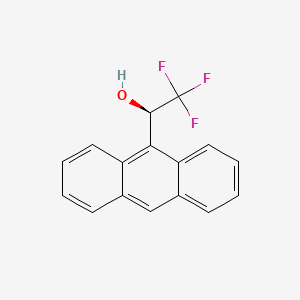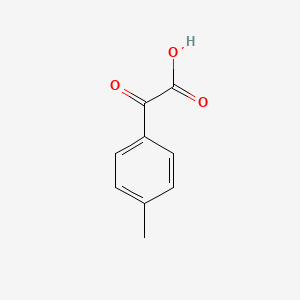
(4-Methylphenyl)(oxo)acetic acid
説明
作用機序
Target of Action
The primary target of (4-Methylphenyl)(oxo)acetic acid is believed to be the prostaglandins , which are inflammatory mediators . It has also been shown to impede the activity of cyclooxygenase enzymes involved in prostaglandin production .
Mode of Action
Although the precise mechanism of action remains incompletely understood, it is believed that this compound inhibits the production of prostaglandins . This inhibition is achieved by impeding the activity of cyclooxygenase enzymes, which are involved in prostaglandin production .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, the compound disrupts the production of prostaglandins, thereby affecting the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can potentially exert anti-inflammatory , analgesic , and antipyretic effects . It has also been explored for potential applications in treating ailments like cancer, diabetes, and other diseases .
生化学分析
Biochemical Properties
(4-Methylphenyl)(oxo)acetic acid plays a crucial role in biochemical reactions, particularly in the inhibition of prostaglandin production. It interacts with cyclooxygenase enzymes, impeding their activity and thereby reducing the synthesis of prostaglandins, which are key inflammatory mediators . This interaction highlights its potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its anti-inflammatory properties can lead to reduced expression of pro-inflammatory genes and altered metabolic pathways that favor anti-inflammatory states .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cyclooxygenase enzymes. By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, it may influence gene expression by modulating transcription factors involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while it remains stable under certain conditions, prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects, although the exact duration of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and analgesic effects without notable toxicity. At higher doses, adverse effects such as gastrointestinal irritation and potential toxicity have been observed . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cyclooxygenase. It affects metabolic flux by altering the levels of metabolites involved in inflammation and pain pathways. The compound’s influence on these pathways highlights its potential as a therapeutic agent for inflammatory conditions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects. The compound’s distribution is crucial for its efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its intended sites of action, thereby enhancing its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions
(4-Methylphenyl)(oxo)acetic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride . Another method involves the reaction of 4-methylbenzoyl chloride with acetic acid in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
(4-Methylphenyl)(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, alcohols, and carboxylic acids .
科学的研究の応用
(4-Methylphenyl)(oxo)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research has explored its potential use in treating conditions such as cancer and diabetes.
Industry: It is used in the synthesis of agrochemicals, herbicides, and insecticides.
類似化合物との比較
Similar Compounds
4-Methoxyphenylacetic acid: Similar in structure but with a methoxy group instead of a methyl group.
Phenylacetic acid: The parent compound from which (4-Methylphenyl)(oxo)acetic acid is derived.
4-Chlorophenylacetic acid: Similar structure with a chlorine substituent.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit prostaglandin production makes it particularly interesting for medicinal chemistry applications .
特性
IUPAC Name |
2-(4-methylphenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIIPQVTXBPHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221873 | |
| Record name | 4-Methylbenzoylformic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7163-50-0 | |
| Record name | 4-Methylbenzoylformic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007163500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzoylformic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



